
Fmoc-D-Asp-obzl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-D-Asp-obzl, also known as N-α-Fmoc-D-aspartic acid α-benzyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) as a building block for introducing aspartic acid residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a benzyl ester protecting group at the carboxyl terminus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Asp-obzl typically involves the protection of the amino and carboxyl groups of D-aspartic acid. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The benzyl ester group is introduced by esterification with benzyl alcohol in the presence of a catalyst like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as recrystallization and chromatography to remove impurities and by-products .
化学反応の分析
Types of Reactions
Fmoc-D-Asp-obzl undergoes several types of chemical reactions, including:
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; hydrogenation over Pd/C or TFMSA for benzyl ester removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives and peptide chains with aspartic acid residues incorporated .
科学的研究の応用
Fmoc-D-Asp-obzl is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
作用機序
The mechanism of action of Fmoc-D-Asp-obzl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The benzyl ester group protects the carboxyl terminus, allowing selective deprotection and coupling reactions. These protecting groups are removed under specific conditions to yield the desired peptide product .
類似化合物との比較
Similar Compounds
Fmoc-L-Asp-obzl: The L-isomer of Fmoc-D-Asp-obzl, used similarly in peptide synthesis.
Fmoc-Asp(OtBu)-OH: A derivative with a tert-butyl ester protecting group instead of a benzyl ester.
Fmoc-Glu(OtBu)-OH: A similar compound with glutamic acid instead of aspartic acid.
Uniqueness
This compound is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to the L-isomer. This can be particularly useful in the study of peptide stability, folding, and biological activity .
特性
分子式 |
C26H23NO6 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C26H23NO6/c28-24(29)14-23(25(30)32-15-17-8-2-1-3-9-17)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,29)/t23-/m1/s1 |
InChIキー |
CBZSVHFNEMONDZ-HSZRJFAPSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





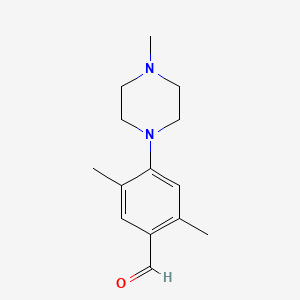
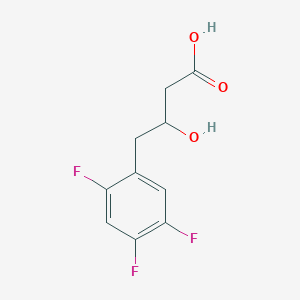
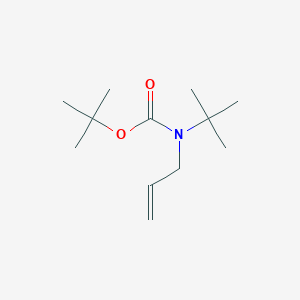
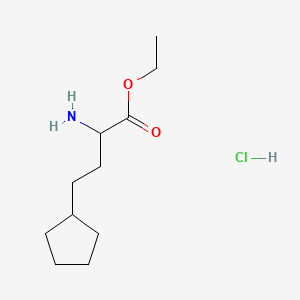
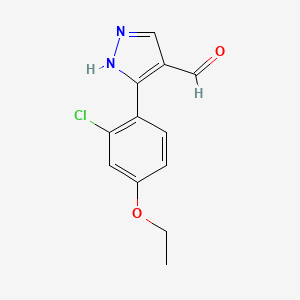
![2,2-Dimethoxy-6-azaspiro[3.5]nonane](/img/structure/B13491670.png)
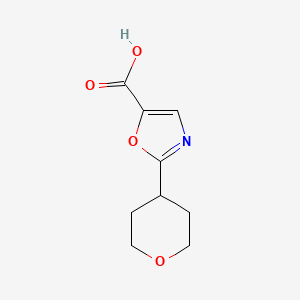

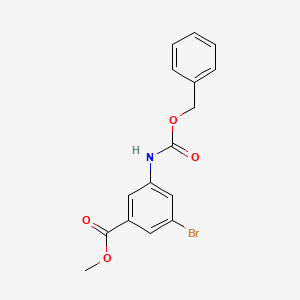
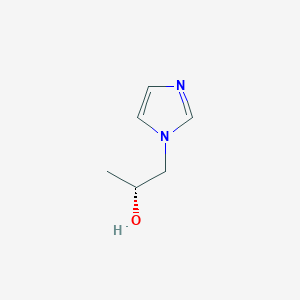
![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B13491701.png)
